![molecular formula C20H26FN3O3 B5676320 N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical reactions, where hydrogenolysis, cyanohydrin formation, reduction, and various derivatization methods play crucial roles. For instance, Georgiadis (1986) describes the synthesis of related dihydropyran derivatives and spiro hydantoins through hydrogenolysis and subsequent chemical transformations (Georgiadis, 1986). Similarly, a convenient synthesis approach for 8-oxa-2-azaspiro[4.5]decane compounds from commercially available reagents, showcasing the pathway to produce biologically active compounds, was reported by Ogurtsov and Rakitin (2020) (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques like X-ray diffraction, revealing detailed geometrical parameters and intermolecular interactions crucial for understanding the compound's reactivity and potential binding mechanisms. For example, Han et al. (2014) demonstrated the construction of various trifluoromethylated 1-azaspiro[4.5]decanes with excellent regioselectivity and diastereoselectivity, highlighting the role of molecular structure in the compound's chemical behavior (Han et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving diazaspiro[4.5]decane derivatives are diverse, including cycloadditions, nucleophilic substitutions, and cyclizations. These reactions are crucial for synthesizing various bioactive compounds with potential pharmaceutical applications. Farag et al. (2008) explored the regioselective synthesis of diazaspiro and tetrazaspiro derivatives, providing insight into the compounds' chemical reactivity (Farag et al., 2008).
properties
IUPAC Name |
N-(2-fluorophenyl)-7-(oxan-4-yl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3/c21-16-4-1-2-5-17(16)22-19(26)23-11-9-20(14-23)8-3-10-24(18(20)25)15-6-12-27-13-7-15/h1-2,4-5,15H,3,6-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHOVLIEVPBLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)NC3=CC=CC=C3F)C(=O)N(C1)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide |
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